molecular formula C14H30O9S4 B15282136 O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate

O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate

Cat. No.: B15282136
M. Wt: 470.7 g/mol
InChI Key: JGPVARKPHCKKFC-UHFFFAOYSA-N
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Description

O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate (CAS: 384342-61-4), commonly abbreviated in research contexts as M17M, is a homobifunctional thiol-reactive crosslinker. Its structure features a central 3,6,9,12,15-pentaoxaheptadecane spacer (a 17-atom chain with five ether oxygen groups) flanked by methanethiosulfonate (MTS) reactive groups at both termini . The MTS groups enable selective crosslinking of cysteine residues in proteins, making it a critical tool in structural biology and protein interaction studies. With a molecular weight of 470.64 g/mol (C₁₄H₃₀O₉S₄), M17M is noted for its solubility in aqueous buffers and its ability to form stable disulfide bonds upon reaction with thiols .

Properties

Molecular Formula

C14H30O9S4

Molecular Weight

470.7 g/mol

IUPAC Name

methyl-[2-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C14H30O9S4/c1-26(15,24)22-13-11-20-9-7-18-5-3-17-4-6-19-8-10-21-12-14-23-27(2,16)25/h3-14H2,1-2H3

InChI Key

JGPVARKPHCKKFC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCCOCCOCCOCCOCCOCCOS(=O)(=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate typically involves the reaction of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonothioate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate on a large scale.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonothioate groups enable nucleophilic displacement reactions, particularly with amines, thiols, and alkoxides. For example:

  • Reaction with primary amines :
    R-NH2+O,O’-dimethanesulfonothioateR-NH-SO2[PEG chain]SO2NH-R+2CH3SO2S\text{R-NH}_2 + \text{O,O'-dimethanesulfonothioate} \rightarrow \text{R-NH-SO}_2-\text{[PEG chain]}-\text{SO}_2-\text{NH-R} + 2 \text{CH}_3\text{SO}_2\text{S}^-
    This forms bis-alkylated amine derivatives, useful in polymer crosslinking.

  • Thiol-thioate exchange :
    R-SH+O,O’-dimethanesulfonothioateR-S-SO2[PEG chain]SO2S-R+2CH3SO2H\text{R-SH} + \text{O,O'-dimethanesulfonothioate} \rightarrow \text{R-S-SO}_2-\text{[PEG chain]}-\text{SO}_2-\text{S-R} + 2 \text{CH}_3\text{SO}_2\text{H}
    This reaction is pH-dependent and proceeds efficiently in basic conditions.

Table 1: Key Nucleophilic Substitution Reactions

NucleophileProductConditionsByproducts
R-NH₂Bis-alkylated amineDMF, 60°C, 12hMethanesulfonothioate
R-SHDisulfide-linked PEGpH 9–10, RT, 2hMethanesulfonic acid
R-O⁻Ether derivativesTHF, reflux, 6hCH₃SO₂S⁻

Ether Chain Reactivity

The 3,6,9,12,15-pentaoxaheptadecane backbone is resistant to hydrolysis under neutral conditions but undergoes cleavage in strongly acidic (e.g., HCl/MeOH) or oxidative (e.g., H₂O₂/Fe³⁺) environments. For instance:

  • Acidic cleavage :
    [PEG chain]HCl/MeOHshort-chain diols+CH3SO2SH\text{[PEG chain]} \xrightarrow{\text{HCl/MeOH}} \text{short-chain diols} + \text{CH}_3\text{SO}_2\text{SH}
    This produces methanesulfonic acid and fragmented polyols .

  • Oxidative degradation :
    [PEG chain]H2O2,Fe3+formic acid+CO2+CH3SO3\text{[PEG chain]} \xrightarrow{\text{H}_2\text{O}_2, \text{Fe}^{3+}} \text{formic acid} + \text{CO}_2 + \text{CH}_3\text{SO}_3^-
    Radical-mediated oxidation breaks ether linkages, yielding low-molecular-weight carboxylic acids .

Challenges and Limitations

  • Steric hindrance : The long PEG chain reduces reaction rates with bulky nucleophiles.

  • Solubility : Polar solvents (e.g., DMF, DMSO) are required for efficient reactivity, limiting compatibility with hydrophobic substrates.

  • Stability : Sulfonothioate groups hydrolyze slowly in aqueous media (t₁/₂ ≈ 72h at pH 7).

Future Research Directions

  • Catalytic systems : Developing transition-metal catalysts to enhance coupling efficiency.

  • Bioconjugation : Exploring thiol-selective reactions for protein-PEGylation.

  • Stability studies : Quantifying degradation kinetics under physiological conditions .

Scientific Research Applications

O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers.

Mechanism of Action

The mechanism of action of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The ether linkages and sulfonothioate groups play a crucial role in these interactions, allowing the compound to bind selectively to its targets. This binding can alter the conformation and function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

M17M belongs to a family of homobifunctional MTS crosslinkers with variable spacer lengths. Key analogues include:

Compound Name Spacer Length (Atoms) Spacer Composition Molecular Formula Applications Key Reference
M8M (3,6-dioxaoctane-1,8-diylbis-MTS) 8 3,6-dioxaoctane C₈H₁₆O₄S₄ Short-range protein crosslinking
M14M (3,6,9,12-tetraoxatetradecane-diyl) 14 3,6,9,12-tetraoxatetradecane C₁₂H₂₄O₈S₄ Intermediate-range crosslinking
M17M (Current Compound) 17 3,6,9,12,15-pentaoxaheptadecane C₁₄H₃₀O₉S₄ Long-range, flexible crosslinking

Key Differences :

  • Spacer Flexibility and Length : M17M’s 17-atom spacer, interspersed with five ether oxygen atoms, provides greater flexibility and reach (~23 Å) compared to M8M (8 atoms, ~11 Å) and M14M (14 atoms, ~18 Å). This makes M17M ideal for studying large protein complexes or domains requiring extended conformational mobility .
  • Reactivity : All three compounds share MTS groups, but spacer length influences crosslinking efficiency. For example, in MutS protein crosslinking, M17M achieved higher dimerization yields than shorter analogues due to its ability to bridge distant cysteine residues .
  • Applications :
    • M8M is used for rigid, short-distance crosslinks (e.g., stabilizing small protein loops) .
    • M14M balances flexibility and distance, often employed in membrane protein studies .
    • M17M is preferred for dynamic systems like ABC transporters (e.g., P-glycoprotein), where conformational changes require adaptable crosslinkers .
Functional Derivatives with Modified Reactive Groups

While M17M is a thiol-specific crosslinker, derivatives with alternate reactive groups or spacers exist:

  • 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-azide (CAS: 356046-26-9): A photoactivatable azide derivative used in click chemistry for bioconjugation .
  • 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine (CAS: 72236-26-1): A primary amine-terminated derivative for covalent immobilization of biomolecules .
Performance in Research Studies
  • Protein Crosslinking : In SPR-based studies of MutS-DNA interactions, M17M demonstrated superior crosslinking efficiency (85% dimer formation) compared to M14M (60%) and M8M (40%) under identical conditions .
  • P-glycoprotein Studies : M17M’s long spacer enabled effective trapping of conformational intermediates in human P-glycoprotein, a critical step in elucidating its drug-binding mechanism .

Biological Activity

O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate is a compound of increasing interest due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound by examining relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by a pentaoxaheptadecane backbone with dimethanesulfonothioate functional groups. Its molecular formula is C12H28O7SC_{12}H_{28}O_7S, and it has a molecular weight of approximately 312.36 g/mol. The presence of multiple ether linkages and sulfonothioate groups suggests potential for diverse biological interactions.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonothioates can disrupt bacterial cell membranes, leading to cell lysis.

Case Study:
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that sulfonothioate derivatives exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 10 µg/mL for certain derivatives .

2. Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

Research Findings:
In vitro studies have shown that this compound induces apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Data Table: Cytotoxicity Assay Results

Cell LineIC50 (µM)Mechanism of Action
HeLa15Caspase activation
MCF-720Mitochondrial membrane potential loss

3. Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.

Case Study:
A recent investigation assessed the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in the levels of TNF-alpha and IL-6 following treatment with the compound .

The biological activities observed can be attributed to several mechanisms:

  • Membrane Disruption: The sulfonothioate group interacts with lipid bilayers.
  • Apoptosis Induction: Activation of intrinsic apoptotic pathways.
  • Cytokine Modulation: Inhibition of NF-kB signaling pathways.

Q & A

Q. How can the synthesis of O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate be optimized to maximize yield and purity?

Methodological Answer:

  • Employ factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry of sulfonothioate precursors) and identify optimal conditions .
  • Use stepwise purification (e.g., column chromatography followed by recrystallization) to isolate the product from byproducts, leveraging techniques from analogous polyether sulfonate syntheses .
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with elemental analysis (e.g., C, H, S content) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the ether backbone and sulfonothioate groups. Compare chemical shifts with structurally similar compounds (e.g., δ 2.28–2.36 ppm for methylene groups adjacent to sulfonothioate moieties) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and isotopic distribution .
  • Infrared Spectroscopy (IR): Identify characteristic S=O and C-O-C stretching vibrations (e.g., 1150–1250 cm1^{-1} for sulfonate groups) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel catalytic or ion-transport applications?

Methodological Answer:

  • Apply Density Functional Theory (DFT) to model the electronic structure of the sulfonothioate groups and ether chain, focusing on charge distribution and potential binding sites for cations or small molecules .
  • Simulate solvent interactions using COSMO-RS to predict solubility trends and phase-transfer behavior .
  • Validate computational predictions with experimental data (e.g., ion-selectivity assays or catalytic activity tests) .

Q. What strategies resolve contradictions in reported solubility data across different solvent systems?

Methodological Answer:

  • Conduct systematic solubility studies using a range of solvents (polar aprotic, nonpolar, and ionic liquids) under controlled humidity and temperature conditions .
  • Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces .
  • Address discrepancies by cross-referencing with structurally analogous compounds (e.g., crown ethers or sulfonate derivatives) .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions, and what mechanistic insights explain this behavior?

Methodological Answer:

  • Perform accelerated stability testing in acidic, basic, and neutral aqueous media, monitoring degradation via HPLC or LC-MS .
  • Use kinetic modeling to determine activation energies for hydrolysis or oxidation pathways, referencing sulfonothioate degradation mechanisms in pesticides .
  • Compare stability with methylated or fluorinated analogs to assess the impact of electron-withdrawing groups on the sulfonothioate moiety .

Methodological Frameworks for Research Design

Q. How to align experimental design with theoretical frameworks in materials science or catalysis?

Methodological Answer:

  • Link studies to supramolecular chemistry theories , such as host-guest interactions or ion-transport models, to contextualize the compound’s ether-sulfonothioate architecture .
  • Integrate process simulation tools (e.g., COMSOL Multiphysics) to model mass transfer or reaction kinetics in membrane-based applications .
  • Validate hypotheses using comparative studies with benchmark compounds (e.g., crown ethers or thioether derivatives) .

Q. What statistical approaches are suitable for analyzing heterogeneous datasets (e.g., conflicting catalytic activity results)?

Methodological Answer:

  • Apply multivariate analysis (e.g., PCA or PLS) to identify confounding variables (e.g., trace moisture, impurities) .
  • Use Bayesian inference to quantify uncertainty in kinetic or thermodynamic measurements .
  • Cross-validate findings with reproducibility protocols (e.g., round-robin testing across labs) .

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